molecular formula C22H25BN2O3 B14203311 Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid CAS No. 872495-53-9

Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid

Cat. No.: B14203311
CAS No.: 872495-53-9
M. Wt: 376.3 g/mol
InChI Key: MMMPBUSVEYXTQL-UHFFFAOYSA-N
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Description

Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid is a boron-containing compound characterized by the presence of two oxazoline rings attached to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid typically involves the reaction of 3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenylboronic acid with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can convert the oxazoline rings to other functional groups.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid involves its interaction with various molecular targets. The oxazoline rings and boron atom can coordinate with metal ions, facilitating catalytic processes. Additionally, the compound can form stable complexes with other molecules, enhancing its utility in various applications .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the oxazoline rings, making it less versatile in certain reactions.

    3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenylboronic acid: Similar structure but lacks the bis-phenyl configuration, affecting its reactivity and applications.

Uniqueness

Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid is unique due to the presence of two oxazoline rings, which enhance its reactivity and allow for the formation of more complex structures. This makes it particularly valuable in advanced organic synthesis and materials science .

Properties

CAS No.

872495-53-9

Molecular Formula

C22H25BN2O3

Molecular Weight

376.3 g/mol

IUPAC Name

bis[3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]borinic acid

InChI

InChI=1S/C22H25BN2O3/c1-21(2)13-27-19(24-21)15-7-5-9-17(11-15)23(26)18-10-6-8-16(12-18)20-25-22(3,4)14-28-20/h5-12,26H,13-14H2,1-4H3

InChI Key

MMMPBUSVEYXTQL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C2=NC(CO2)(C)C)(C3=CC(=CC=C3)C4=NC(CO4)(C)C)O

Origin of Product

United States

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